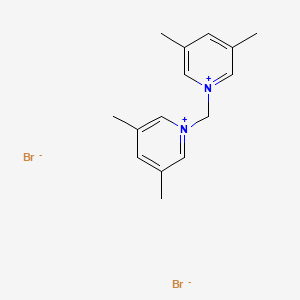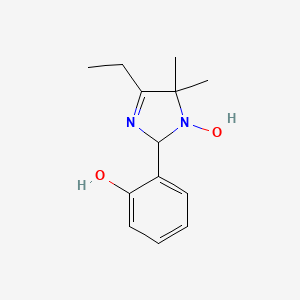
N-(3-chlorophenyl)-2-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-(phenylthio)propanamide, also known as CPTP, is a chemical compound that has been extensively studied in scientific research. This compound is a member of the amide family and is commonly used as a reagent in organic synthesis. CPTP has also been shown to have a wide range of biological activities, making it an important tool in the study of various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-2-(phenylthio)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. For example, N-(3-chlorophenyl)-2-(phenylthio)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition of COX-2 activity is thought to be responsible for the anti-inflammatory and analgesic effects of N-(3-chlorophenyl)-2-(phenylthio)propanamide.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-(phenylthio)propanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(3-chlorophenyl)-2-(phenylthio)propanamide has been shown to have antioxidant and neuroprotective effects. It has also been shown to improve glucose metabolism and reduce insulin resistance, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chlorophenyl)-2-(phenylthio)propanamide in laboratory experiments is its relatively low cost and easy availability. It is also a stable compound that can be stored for long periods of time without degradation. However, one limitation of using N-(3-chlorophenyl)-2-(phenylthio)propanamide is its potential toxicity, which can vary depending on the dose and duration of exposure. Careful consideration should be given to the appropriate dose and duration of exposure when using N-(3-chlorophenyl)-2-(phenylthio)propanamide in laboratory experiments.
Orientations Futures
There are many potential future directions for research on N-(3-chlorophenyl)-2-(phenylthio)propanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(3-chlorophenyl)-2-(phenylthio)propanamide has been shown to have neuroprotective effects and may be able to slow or halt the progression of these diseases. Another area of interest is the development of new synthesis methods for N-(3-chlorophenyl)-2-(phenylthio)propanamide that are more efficient and environmentally friendly. Finally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-(phenylthio)propanamide and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-2-(phenylthio)propanamide involves the reaction of 3-chlorobenzoyl chloride with thiophenol in the presence of a base such as triethylamine. The resulting product is then treated with 2-phenylpropanamide to yield N-(3-chlorophenyl)-2-(phenylthio)propanamide. This synthesis method has been widely used in the production of N-(3-chlorophenyl)-2-(phenylthio)propanamide for scientific research.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-(phenylthio)propanamide has been extensively studied for its potential use in the treatment of various diseases. For example, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as arthritis. N-(3-chlorophenyl)-2-(phenylthio)propanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-11(19-14-8-3-2-4-9-14)15(18)17-13-7-5-6-12(16)10-13/h2-11H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZJISVKQJPNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(phenylthio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4967902.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4967908.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4967919.png)
![N~1~-(5-tert-butyl-3-isoxazolyl)-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4967925.png)
![3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4967931.png)
![N-(4-methoxyphenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4967934.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4967942.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4967948.png)
![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4967974.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)
![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)

